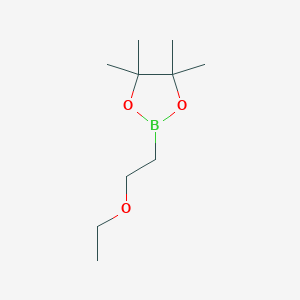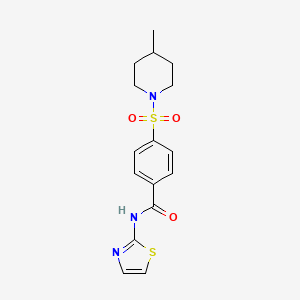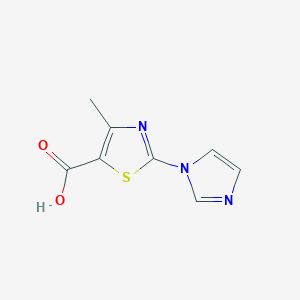
Grayanotoxin IV
説明
Grayanotoxins are a group of closely related neurotoxins produced by Rhododendron species and other plants in the family Ericaceae . Grayanotoxin IV is one of the most common grayanotoxins . It is a low molecular weight hydrophobic compound, structurally characterized as a polyhydroxylated cyclic diterpene .
Synthesis Analysis
The total synthesis of Grayanotoxin III was reported by Tuoping Luo and collaborators at Peking University . Grayanotoxin IV was first described in the literature in 1964 by William H. Tallent at G. D. Searle (Chicago) as a reaction product under the name Δ 10 (18) -andromedenol acetate .Molecular Structure Analysis
Grayanotoxins are structurally characterized as polyhydroxylated cyclic diterpenes . The base structure is a 5/7/6/5 ring system that does not contain nitrogen . More than 25 grayanotoxin isoforms have been identified from Rhododendron species .Chemical Reactions Analysis
Grayanotoxins are highly toxic diterpenoids found in the leaves of several species of the genera Rhododendron, Kalmia, and Leucothoe in the large Ericaceae (heather) family . The first four grayanotoxins differ only at positions 10 and 14; the others have various functional groups at other positions .Physical And Chemical Properties Analysis
Grayanotoxins are low molecular weight hydrophobic compounds . They are structurally characterized as polyhydroxylated cyclic diterpenes . The base structure is a 5/7/6/5 ring system that does not contain nitrogen .科学的研究の応用
Inhibition of Carbonic Anhydrases
Grayanotoxin III, closely related to Grayanotoxin IV, has shown significant inhibition of mammalian carbonic anhydrases (CA), enzymes involved in critical physiological functions. It displayed micromolar inhibition for cytosolic isoforms CA I and II, and submicromolar inhibition for other isoforms. This unique inhibition profile, distinct from sulfonamide CA inhibitors, suggests potential for developing new chemotypes acting as CA inhibitors (Durdağı et al., 2014).
Interaction with Sodium Channels
Grayanotoxin I, closely related to Grayanotoxin IV, binds to sodium channels in rat skeletal muscle, causing persistent activation. The interaction with specific amino acid residues in the sodium channel protein was investigated, providing insights into the molecular mechanisms of channel modification. This understanding is crucial for developing therapies targeting sodium channel-related disorders (Kimura et al., 2000).
Analgesic Effects in Pain Models
An experimental study investigated the effects of mad honey (containing grayanotoxin) on pain thresholds in mouse models, both for acute pain and diabetic neuropathic pain. The study revealed that grayanotoxin exhibits significant analgesic activity, suggesting potential benefits against painful diabetic neuropathy. This aligns with the traditional use of grayanotoxin-containing honey for pain alleviation (Gunduz et al., 2014).
Effects on Epileptiform Activity
A study on rats investigated the effects of grayanotoxin on epileptiform activity, induced by penicillin injection. The results showed that grayanotoxin reduces epileptiform spike frequency and amplitude in a dose-dependent manner, suggesting that it might not be directly responsible for seizures associated with mad honey poisoning (Gunduz et al., 2012).
Regulatory Sites on Sodium Channels
A study provided a detailed analysis of the binding and unbinding rate constants of Grayanotoxin (GTX) to sodium channel protein. It identified novel GTX sites and the critical role of specific amino acid residues in mediating GTX binding. This information is valuable for understanding the molecular basis of sodium channel modifications by toxins (Maejima et al., 2003).
作用機序
Safety and Hazards
Grayanotoxin IV, like other grayanotoxins, is highly toxic . Consumption of grayanotoxin-containing products can cause a rare poisonous reaction called grayanotoxin poisoning, mad honey disease, honey intoxication, or rhododendron poisoning . Despite the risk from cardiac problems, grayanotoxin poisoning is rarely fatal in humans .
特性
IUPAC Name |
[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O6/c1-11-13-6-7-14-18(28-12(2)23)21(13,10-20(14,5)26)9-17(25)22(27)15(11)8-16(24)19(22,3)4/h13-18,24-27H,1,6-10H2,2-5H3/t13-,14+,15-,16-,17+,18+,20+,21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBLUTOAMOFHON-PWQJHGGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)CC(C4(C)C)O)O)O)CC2(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H](C3=C)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952634 | |
| Record name | Grayanotoxin IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Grayanotoxin IV | |
CAS RN |
30272-17-4 | |
| Record name | Grayanotoxin IV | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030272174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Grayanotoxin IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GRAYANOTOXIN IV | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUQ33O7179 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2442847.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442849.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(quinolin-6-yl)acetamide](/img/structure/B2442852.png)
![3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2442853.png)
![N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2442854.png)
![4-[Methyl(prop-2-enoyl)amino]benzoic acid](/img/structure/B2442856.png)
![1-(4-Benzhydrylpiperazin-1-yl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone](/img/structure/B2442857.png)


![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-phenylbutanamide](/img/structure/B2442864.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2442869.png)